molecular formula C15H13N3O2S B13579223 2-[2-(1H-indol-3-yl)acetamido]thiophene-3-carboxamide

2-[2-(1H-indol-3-yl)acetamido]thiophene-3-carboxamide

Cat. No.: B13579223
M. Wt: 299.3 g/mol
InChI Key: OSDJUYYUHGSNTP-UHFFFAOYSA-N
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Description

2-[2-(1H-Indol-3-yl)acetamido]thiophene-3-carboxamide is a synthetic hybrid compound designed for advanced pharmaceutical and biochemical research. It incorporates two privileged medicinal chemistry scaffolds: the indole nucleus and the thiophene ring system. Indole derivatives are recognized for their wide-ranging biological activities and presence in many natural products and approved drugs . The thiophene moiety is a versatile heterocycle known to contribute to significant pharmacological properties, making it a common feature in drug discovery efforts . This molecular architecture makes the compound a valuable template for exploring novel bioactive agents. Researchers can utilize this compound in high-throughput screening campaigns to identify new therapeutic leads. Its structure is particularly relevant for projects targeting infectious diseases, given that related indole-based molecules have demonstrated promising activity against resistant bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . Furthermore, the compound serves as a key intermediate in organic and medicinal chemistry synthesis. It can be used to build more complex polyheterocyclic systems or to study structure-activity relationships (SAR). This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C15H13N3O2S

Molecular Weight

299.3 g/mol

IUPAC Name

2-[[2-(1H-indol-3-yl)acetyl]amino]thiophene-3-carboxamide

InChI

InChI=1S/C15H13N3O2S/c16-14(20)11-5-6-21-15(11)18-13(19)7-9-8-17-12-4-2-1-3-10(9)12/h1-6,8,17H,7H2,(H2,16,20)(H,18,19)

InChI Key

OSDJUYYUHGSNTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NC3=C(C=CS3)C(=O)N

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis generally follows a convergent approach:

  • Step 1: Preparation of the indole-3-acetic acid or derivative as the indole source.
  • Step 2: Functionalization of thiophene-3-carboxylic acid or its derivatives.
  • Step 3: Coupling of the indole-3-acetic acid derivative with thiophene-3-carboxamide via amide bond formation.

This strategy leverages well-established reactions such as amide coupling, thionation, and condensation reactions.

Detailed Synthetic Routes

Indole Moiety Preparation
  • The indole core is commonly synthesized or sourced as 1H-indole-3-acetic acid or 1H-indole-3-ylacetyl derivatives.
  • Fischer indole synthesis or palladium-catalyzed aminocyclization methods can be used to construct substituted indoles efficiently.
Thiophene-3-carboxamide Preparation
  • Thiophene-3-carboxylic acid is activated typically by conversion to acid chlorides or using coupling reagents such as carbodiimides (e.g., EDC, DCC) to facilitate amide bond formation.
  • Thionation reactions using Lawesson’s reagent are reported for related thioamide derivatives, which may be relevant for analog synthesis.
Amide Bond Formation
  • The key step involves coupling the indole-3-acetic acid derivative with thiophene-3-carboxamide under peptide coupling conditions.
  • Common reagents include carbodiimides (DCC, EDC) with additives like HOBt or DMAP to improve yield and reduce side reactions.
  • Reaction conditions typically involve mild bases and solvents such as dichloromethane or DMF at room temperature or slightly elevated temperatures.

Representative Synthetic Procedure (Literature-Based)

Step Reagents & Conditions Outcome & Notes
1. Indole-3-acetic acid synthesis Fischer indole synthesis or commercial sourcing Indole core with acetic acid side chain prepared
2. Thiophene-3-carboxylic acid activation Convert to acid chloride using SOCl2 or use EDC/HOBt coupling reagents Activated thiophene derivative ready for amide coupling
3. Amide coupling Indole-3-acetic acid + thiophene-3-carboxamide, EDC/HOBt, base (e.g., DIPEA), solvent (DCM or DMF), room temp to 40°C, 12-24 h Formation of 2-[2-(1H-indol-3-yl)acetamido]thiophene-3-carboxamide with yields typically 60-85%

Alternative Methods and Modifications

  • Thionation: Use of Lawesson’s reagent to convert amide to thioamide analogs for biological activity tuning.
  • Substitution on Indole or Thiophene Rings: Electrophilic substitution reactions (e.g., halogenation) can be performed prior to coupling to introduce functional groups for further derivatization.
  • One-Pot or Cascade Reactions: Recent advances in palladium-catalyzed aminocyclization and coupling cascades provide streamlined routes to indole-containing compounds, which may be adapted for this compound's synthesis.

Chemical Reaction Analysis

Reaction Type Reagents/Conditions Purpose/Outcome
Fischer Indole Synthesis Phenylhydrazine + ketones, acidic media Indole core construction
Acid Activation SOCl2, oxalyl chloride, or carbodiimides Convert carboxylic acids to reactive intermediates
Amide Coupling EDC/HOBt, DMAP, DIPEA, DCM or DMF Formation of amide bond between indole and thiophene units
Thionation Lawesson’s reagent, toluene, reflux Conversion of amide to thioamide derivatives
Electrophilic Substitution Br2/AcOH, nitration agents Functionalization of indole or thiophene rings

Summary Table of Preparation Methods

Preparation Step Method/Reaction Type Key Reagents/Conditions Yield Range Notes
Indole core synthesis Fischer indole synthesis or Pd-catalyzed aminocyclization Acidic media or Pd catalyst 70-90% Established methods for indole
Thiophene-3-carboxylic acid activation Acid chloride formation or carbodiimide coupling SOCl2, EDC, HOBt 75-90% Activation for amide bond formation
Amide bond formation Peptide coupling EDC/HOBt, DIPEA, DCM or DMF 60-85% Mild conditions preferred
Thionation (optional) Lawesson’s reagent Toluene, reflux Moderate For thioamide analogs
Functional group substitution Electrophilic substitution Br2/AcOH, nitration agents Variable For derivative synthesis

Research Data and Characterization

  • Synthesized compounds are typically characterized by Nuclear Magnetic Resonance (NMR) (1H, 13C), High-Resolution Mass Spectrometry (HRMS) , and Infrared Spectroscopy (IR) to confirm structure and purity.
  • Yields vary depending on reaction conditions but generally fall within moderate to high ranges (60–90%).
  • Side reactions such as deformylation or thioamidation can occur under certain acidic or thionation conditions and must be controlled.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1H-indol-3-yl)acetamido]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting the carbonyl groups.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 5-position, using reagents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine in acetic acid.

Major Products

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

2-[2-(1H-indol-3-yl)acetamido]thiophene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential as an anti-inflammatory, anticancer, or antimicrobial agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-[2-(1H-indol-3-yl)acetamido]thiophene-3-carboxamide exerts its effects involves:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It could influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparative Analysis Tables

Table 1: Structural and Molecular Comparison

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Functional Groups
2-[2-(1H-indol-3-yl)acetamido]thiophene-3-carboxamide Thiophene C₁₇H₁₄N₂O 331.37 Indole, carboxamide
CI-39 Benzoate C₁₈H₁₆N₂O₃ 308.33 Indole, methyl benzoate
D1 Propanamide C₂₆H₂₄N₃O₂ 410.49 Indole, diphenylpropanamide
2-(2-(4-(Methylsulfonyl)phenyl)acetamido)thiophene-3-carboxamide Thiophene C₁₄H₁₄N₂O₄S₂ 338.4 Methylsulfonyl, carboxamide

Discussion of Key Differences and Implications

  • Solubility and Bioavailability : Cyclopenta-thiophene derivatives () with fused rings may exhibit reduced solubility compared to simpler thiophene cores.
  • Synthetic Complexity : Pd-catalyzed derivatives () require specialized conditions, limiting scalability compared to straightforward amidation routes used for CI-39 ().

Biological Activity

2-[2-(1H-indol-3-yl)acetamido]thiophene-3-carboxamide is a complex heterocyclic compound that integrates both indole and thiophene moieties. This unique structural combination is believed to enhance its pharmacological properties, making it a subject of interest in medicinal chemistry. The compound's biological activity has been explored in various studies, revealing potential applications in antimicrobial, anticancer, and anti-inflammatory domains.

Chemical Structure

The molecular formula of this compound is C15H13N3O2SC_{15}H_{13}N_{3}O_{2}S, with a molecular weight of 299.3 g/mol. The structure features an indole ring, a thiophene ring, and an acetamido group, which contribute to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from indole derivatives and thiophene-based precursors. Key steps include:

  • Condensation Reactions : Combining indole derivatives with thiophene carboxylic acids using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
  • Acylation : Introducing the acetamido group through acylation reactions.

These synthetic processes require careful control of reaction conditions to optimize yield and purity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.22 - 0.25 μg/mL
Escherichia coli8.33 - 23.15 μM
Candida albicans16.69 - 78.23 μM

The compound demonstrated not only bactericidal effects but also significant inhibition of biofilm formation, which is crucial for combating persistent infections .

Anticancer Activity

Studies have shown that compounds similar to this compound possess anticancer properties by modulating pathways involved in tumor progression. The specific mechanisms include:

  • Inhibition of DNA Gyrase and DHFR : This compound has been reported to inhibit DNA gyrase with IC50 values ranging from 12.27–31.64 μM and dihydrofolate reductase (DHFR) with IC50 values between 0.52–2.67 μM .

Anti-inflammatory Activity

The structural characteristics of the compound suggest potential anti-inflammatory effects, as similar indole and thiophene derivatives have been associated with the modulation of inflammatory responses.

Case Studies

  • In Vitro Studies : A study evaluated the antimicrobial efficacy of various derivatives, including this compound, showing promising results against both Gram-positive and Gram-negative bacteria.
  • Synergistic Effects : The compound has demonstrated synergistic effects when combined with standard antibiotics like Ciprofloxacin, enhancing their efficacy against resistant strains .

Q & A

Q. What are the established synthetic pathways for preparing 2-[2-(1H-indol-3-yl)acetamido]thiophene-3-carboxamide?

Answer: The synthesis typically involves two key steps:

  • Step 1: Preparation of 2-aminothiophene-3-carboxamide via the Gewald reaction, using elemental sulfur, a ketone, and cyanoacetamide under basic conditions .
  • Step 2: Acylation of the amine group with 2-(1H-indol-3-yl)acetyl chloride. This step may require coupling agents like HOBt/EDCI in anhydrous DMF or THF to ensure efficient amide bond formation. demonstrates analogous acylation protocols for tetrahydrobenzothiophene derivatives, achieving yields of 47–78% after HPLC purification .

Q. How can researchers characterize the structural integrity of this compound?

Answer: Standard characterization includes:

  • Spectroscopy:
    • IR: Amide C=O stretches (~1650 cm⁻¹) and indole N-H vibrations (~3400 cm⁻¹) .
    • NMR: ¹H NMR resolves thiophene protons (δ 6.5–7.5 ppm) and indole NH (δ ~10 ppm). ¹³C NMR confirms carboxamide (δ ~165 ppm) and aromatic carbons .
  • Mass Spectrometry: HRMS validates molecular weight (e.g., [M+H]+ calculated for C₁₅H₁₄N₃O₂S: 300.0804) .
  • Chromatography: Reverse-phase HPLC (MeCN:H₂O gradients) ensures purity (>95%) .

Advanced Research Questions

Q. What strategies address low yields in the amidation step during synthesis?

Answer: Key optimizations include:

  • Activation of the Carboxylic Acid: Use of 2-(1H-indol-3-yl)acetic acid activated via mixed anhydrides (e.g., ClCO₂Et) or coupling reagents (HOBt/EDCI) .
  • Solvent Optimization: Anhydrous DMF or THF minimizes side reactions. achieved 72–94% yields for similar thiophene amides using toluene with piperidine/acetic acid catalysis .
  • Temperature Control: Reactions at 0–5°C reduce racemization of the indole moiety .

Q. How to resolve conflicting NMR signals arising from rotameric forms?

Answer: Dynamic equilibria in amides can be addressed via:

  • Variable-Temperature NMR: Heating to 50–60°C coalesces rotameric signals (e.g., thiophene C-2 proton splitting) .
  • 2D Techniques: HSQC and NOESY correlate overlapping signals. resolved tetrahydrobenzothiophene rotamers using ¹H-¹³C HSQC .
  • Deuterated Solvents: DMSO-d₆ enhances resolution of exchangeable protons (e.g., NH groups) .

Q. What computational approaches predict the compound’s biological target interactions?

Answer:

  • Molecular Docking: AutoDock Vina or Glide screens against indole-binding targets (e.g., serotonin receptors, kinases). prioritized thioureido-thiophenes using similar docking against antifungal targets .
  • MD Simulations: GROMACS or AMBER assesses binding stability (e.g., RMSD <2 Å over 100 ns) .
  • ADMET Profiling: SwissADME predicts bioavailability (TPSA ~90 Ų, LogP ~2.5) and CYP450 interactions .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity across studies?

Answer: Contradictions may arise from:

  • Assay Variability: Standardize protocols (e.g., MIC testing per CLSI guidelines). highlights antifungal activity variations due to fungal strain differences .
  • Purity Issues: Re-analyze compounds via LC-MS; impurities >2% can skew results .
  • Solubility Effects: Use DMSO stocks ≤1% (v/v) to avoid cytotoxicity artifacts .

Methodological Tables

Q. Table 1. Representative Reaction Conditions for Thiophene Amidation (Adapted from and )

ReagentSolventCatalystTime (h)Yield (%)
2-(Indol-3-yl)acetyl chlorideDMFHOBt/EDCI1265–78
Succinic anhydrideCH₂Cl₂Piperidine672–94
Phenyl isothiocyanateTolueneAcetic acid585–90

Q. Table 2. Key Spectroscopic Data for Structural Confirmation (Adapted from )

Functional GroupIR (cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Amide C=O1645–1660-165–168
Thiophene C-H-6.8–7.2 (m)120–125
Indole NH3400–345010.2 (s)-

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